molecular formula C21H18FNO3 B13809186 5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole

5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole

Cat. No.: B13809186
M. Wt: 351.4 g/mol
InChI Key: OCONEWVIXSHWOK-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole is a complex organic compound with a unique structure that includes a cyclohepta[b]-1,3-dioxolo[4,5-f]indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole typically involves multiple steps. One common approach is to start with the cyclohepta[b]-1,3-dioxolo[4,5-f]indole core and introduce the p-fluorobenzoyl group through a Friedel-Crafts acylation reaction. This reaction requires an acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the p-fluorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8,9,10-Hexahydro-4-hydroxy-3-(1-phenylpropyl)cycloocta[b]pyran-2-one
  • Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]benzopyran)

Uniqueness

5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole is unique due to its specific structural features, such as the presence of the p-fluorobenzoyl group and the cyclohepta[b]-1,3-dioxolo[4,5-f]indole core

Properties

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

13,15-dioxa-9-azatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2(8),10,12(16)-tetraen-9-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C21H18FNO3/c22-14-8-6-13(7-9-14)21(24)23-17-5-3-1-2-4-15(17)16-10-19-20(11-18(16)23)26-12-25-19/h6-11H,1-5,12H2

InChI Key

OCONEWVIXSHWOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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